![molecular formula C18H23F2NO3 B2519721 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 2176069-87-5](/img/structure/B2519721.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid compound . It’s sold by Sigma-Aldrich and is used by researchers in various fields .
Molecular Structure Analysis
The SMILES string for this compound isFC1 (CC12CCNCC2)F.Cl . This represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Heterospirocyclic Compound Synthesis
A study by Suter et al. (2000) demonstrates the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, showcasing the potential of spirocyclic compounds in peptide synthesis. This compound was utilized to prepare complex peptides, indicating its value in synthetic organic chemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. This study underscores the significance of spirocyclic compounds as corrosion inhibitors, contributing to the development of more effective and environmentally friendly corrosion prevention strategies (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Thermoset Shrinkage Reduction
González et al. (2006) investigated the use of spirocyclic compounds in reducing the shrinkage of thermosets through cationic curing, highlighting the material science application of these compounds in improving the properties of polymer materials (González, Ramis, Salla, Mantecon, & Serra, 2006).
Fluorinated Compound Formation
Kovtonyuk et al. (2005) detailed the formation of fluorinated spirocyclic compounds, contributing to the field of fluorine chemistry. Their work indicates the potential of spirocyclic structures in creating compounds with unique properties for various applications, including pharmaceuticals and agrochemicals (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Novel Spirocyclic Azetidines
Guerot et al. (2011) synthesized novel spirocyclic azetidines, demonstrating the versatility of spirocyclic compounds in drug discovery and development. These compounds could serve as building blocks for the synthesis of complex molecules with potential therapeutic applications (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Anticonvulsant Activity
Obniska, Kamiński, and Tatarczyńska (2006) explored the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. This research highlights the potential of spirocyclic compounds in the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-23-14-5-3-13(15(11-14)24-2)4-6-16(22)21-9-7-17(8-10-21)12-18(17,19)20/h3,5,11H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDXSBAFJOKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

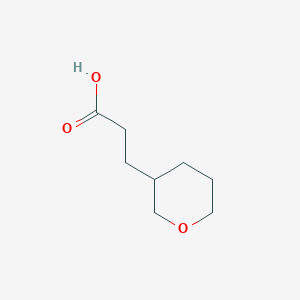
![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)
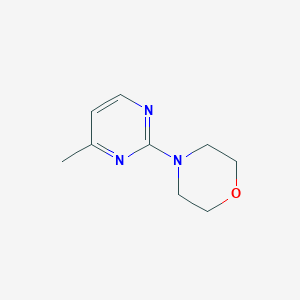
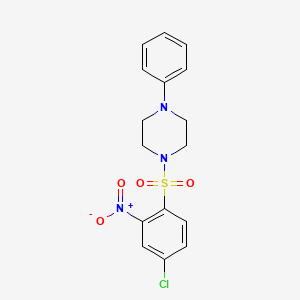
![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)
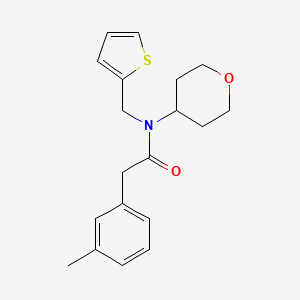
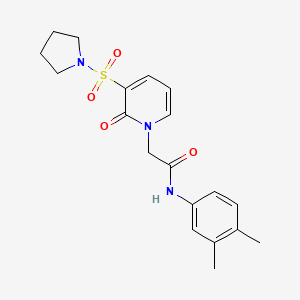
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
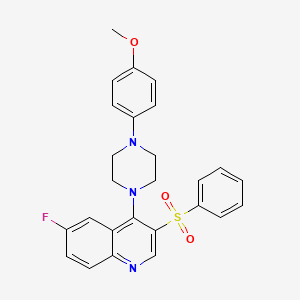
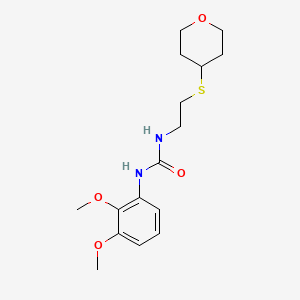
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)
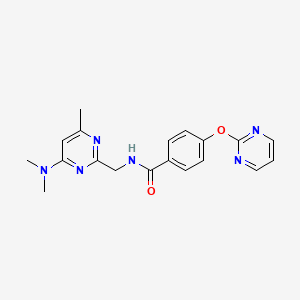
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)